REACTION_CXSMILES
|
[S:1]([C:4]1[S:8][C:7]([NH2:9])=[N:6][CH:5]=1)C#N.C(S)[C@@H](O)[C@@H](O)CS.[CH2:18]([O:20][C:21](=[O:26])[C:22](Br)([CH3:24])[CH3:23])[CH3:19].C([O-])([O-])=O.[K+].[K+]>CO.CCOC(C)=O.O>[CH2:18]([O:20][C:21](=[O:26])[C:22]([S:1][C:4]1[S:8][C:7]([NH2:9])=[N:6][CH:5]=1)([CH3:24])[CH3:23])[CH3:19] |f:3.4.5|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(C#N)C1=CN=C(S1)N
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@H](CS)O)O)S
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)Br)=O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1½ h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the reaction mixture was stirred for further 13 h
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Duration
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13 h
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Type
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CUSTOM
|
Details
|
Separation of the organic phase
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Type
|
EXTRACTION
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Details
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followed by extraction of the aqueous phase with EtOAc (2×300 mL)
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Type
|
WASH
|
Details
|
The combined organic phases were washed with water (500 mL) and brine (2×400 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
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evaporated
|
Type
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DISSOLUTION
|
Details
|
The crude product was dissolved in a small amount of DCM
|
Type
|
CUSTOM
|
Details
|
purified by flash chromathography (heptane/EtOAc 2:1->1:2)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated to a product
|
Type
|
ADDITION
|
Details
|
containing impurities of DDT
|
Type
|
DISSOLUTION
|
Details
|
This product was dissolved in diethyl ether (100 mL)
|
Type
|
WASH
|
Details
|
washed with water several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C)SC1=CN=C(S1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |